4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride
Description
Chemical Name: 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride Molecular Formula: C₉H₁₈ClNO₂ Molecular Weight: 207.10 g/mol CAS Registry Number: 1403864-74-3 IUPAC Name: 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride (1:1) Key Features:
- Rigid bicyclo[2.2.2]octane scaffold.
- Functional groups: primary amine (-NH₂) and hydroxyl (-OH).
- Hydrochloride salt form enhances solubility and stability.
This compound is widely used as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h11H,1-7,10H2;1H |
InChI Key |
LACJQMVOSOFVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[2.2.2]octane core.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol group is formed on the bicyclo[2.2.2]octane core.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.2]octane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Adamantane Derivatives
Applications: Adamantane derivatives are noted for their antiviral and neuroprotective properties, but their bulkier structure may reduce solubility compared to bicyclo[2.2.2]octane analogs .
Carboxylic Acid Derivatives
Applications : Carboxylic acid derivatives are used in peptide mimetics and metal chelation but exhibit lower membrane permeability due to ionization at physiological pH .
Aromatic Substituted Analogs
Applications : Aromatic substitutions enhance binding to hydrophobic enzyme pockets but may introduce metabolic instability .
Diamine Derivatives
Applications : Diamines are utilized in coordination chemistry and as crosslinkers but may exhibit cytotoxicity at high concentrations .
Ester Derivatives
Applications : Ester derivatives improve oral bioavailability but require enzymatic hydrolysis for activation .
Key Research Findings
Pharmacological Properties
- Rigidity vs. Flexibility: The bicyclo[2.2.2]octane scaffold provides conformational restraint, improving target selectivity compared to flexible cyclohexanol derivatives (e.g., 3-Aminocyclohexanol hydrochloride, Similarity 0.80) .
- Solubility: Hydrochloride salts of amino alcohols exhibit superior aqueous solubility (>50 mg/mL) compared to free bases .
Biological Activity
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of tropical diseases. Characterized by its unique bicyclo[2.2.2]octane structure and the presence of an amino group, this compound exhibits a range of pharmacological properties which warrant detailed exploration.
- Molecular Formula : C9H17NO·HCl
- Molecular Weight : Approximately 207.74 g/mol
- Purity : Typically ≥ 97% in commercial preparations
The hydrochloride form enhances solubility and stability, making it suitable for various applications in biochemical research and potential therapeutic uses.
Antiparasitic Activity
Research has demonstrated that derivatives of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. Notably, studies have shown:
- Antimalarial Activity : Compounds from the bicyclo[2.2.2]octane series were tested against the K1 strain of Plasmodium falciparum, with some derivatives achieving IC50 values as low as 0.84 µM, compared to chloroquine's IC50 of 0.12 µM .
- Antitrypanosomal Activity : In a comparative study, one derivative demonstrated an IC50 of 0.68 µM against Trypanosoma brucei rhodesiense, significantly lower than suramin (IC50 = 0.0075 µM), indicating promising potential for treating African sleeping sickness .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural features:
| Compound Name | Structure | Antimalarial Activity (IC50) | Antitrypanosomal Activity (IC50) |
|---|---|---|---|
| 4-Aminobicyclo[2.2.2]octan-1-ol | Basic structure | 0.84 µM | 0.68 µM |
| 4-Aminobicyclo[2.2.2]octan-1-carboxylic acid | Contains carboxylic acid | Varies | Varies |
| 1-Iodo-4-methylbicyclo[2.2.2]octane | Halogenated derivative | Varies | Varies |
The presence of different substituents on the bicyclic framework can enhance or diminish the biological activity, emphasizing the importance of SAR studies in drug development.
Study on Antiprotozoal Effects
A pivotal study published in Monatshefte für Chemie explored the synthesis and biological evaluation of several derivatives of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol . The findings revealed that:
- Higher chain lengths in amino substituents correlated with increased antiplasmodial potency.
- The butanoate derivatives exhibited superior activity compared to their propanoate analogs, suggesting that structural modifications can significantly impact efficacy.
Comparative Analysis with Known Drugs
In a comparative analysis, researchers assessed the efficacy of these compounds against standard treatments for malaria and sleeping sickness:
| Drug Name | Target Disease | IC50 Value |
|---|---|---|
| Chloroquine | Malaria | 0.12 µM |
| Suramin | Sleeping Sickness | 0.0075 µM |
| 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol derivative | Malaria/ Sleeping Sickness | 0.68 µM |
This analysis underscores the potential of 4-(aminomethyl)bicyclo[2.2.2]octan-1-ol derivatives as viable alternatives or adjuncts to existing therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
